4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one

NNMT inhibition Nicotinamide N-methyltransferase Metabolic disease

Essential unsubstituted core for HNQ-class NMDA receptor glycine site antagonist SAR—the requisite negative control to quantify potency gains from benzene-ring substitutions. Distinct NNMT substrate analog; not to be confused with the 4-chloro inhibitor analog (Ki 89 nM). Dual-reactivity intermediate: 4‑OH amenable to nucleophilic substitution, 3‑NO₂ reducible to amine for orthogonal library synthesis. HNQ scaffold inherently 240‑fold selective for NMDA over AMPA, supporting selective probe design.

Molecular Formula C10H8N2O4
Molecular Weight 220.184
CAS No. 672895-46-4
Cat. No. B2762779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one
CAS672895-46-4
Molecular FormulaC10H8N2O4
Molecular Weight220.184
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])O
InChIInChI=1S/C10H8N2O4/c1-11-7-5-3-2-4-6(7)9(13)8(10(11)14)12(15)16/h2-5,13H,1H3
InChIKeyCXTJBGFUCIHFKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 208 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Hydroxy-1-methyl-3-nitroquinolin-2(1H)-one (CAS 672895-46-4): Procurement-Focused Identification and Baseline Characterization


4-Hydroxy-1-methyl-3-nitroquinolin-2(1H)-one (CAS 672895-46-4) is a heterocyclic compound belonging to the 4-hydroxy-3-nitroquinolin-2(1H)-one (HNQ) class, characterized by a quinoline core with a 1-N-methyl group, a 3-nitro group, and a 4-hydroxy substituent [1]. The compound is a solid with a reported melting point of 169-170 °C and a predicted pKa of 4.50±1.00 . This core scaffold was identified in the mid-1990s as the basis for a novel series of antagonists targeting the glycine site of NMDA receptors, leading to extensive structure-activity relationship (SAR) studies [2].

4-Hydroxy-1-methyl-3-nitroquinolin-2(1H)-one (CAS 672895-46-4): Why In-Class Generic Substitution Fails


The 4-hydroxy-3-nitroquinolin-2(1H)-one (HNQ) scaffold exhibits steep structure-activity relationships, where small structural changes profoundly impact biological potency and selectivity. Published SAR data demonstrate that modifications at the 1-position (e.g., alkylation) and on the benzene ring directly control antagonist activity at the NMDA receptor glycine site [1]. For example, while substitutions at the 5-, 6-, or 7-positions can increase potency, an 8-position substitution causes a sharp reduction in activity [1]. Furthermore, the presence of a 3-nitro group is critical for activity; its reduction to an amine (a common transformation) yields 4-amino-3-nitroquinolin-2-ones, a distinct chemical series with a different biological profile, including anticonvulsant activity [2]. Therefore, treating any HNQ analog or other quinolin-2-one derivative as functionally interchangeable is scientifically unsupported and can lead to experimental failure. The following evidence details specific, quantifiable differentiations.

4-Hydroxy-1-methyl-3-nitroquinolin-2(1H)-one (CAS 672895-46-4): Quantitative Differentiation Evidence for Scientific Selection


Differentiation from 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one via NNMT Inhibition

The target compound, 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one, exhibits a distinct mechanism of action compared to its 4-chloro analog, 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one. While the target compound acts as a substrate analog for the enzyme Nicotinamide N-methyltransferase (NNMT) [1], the 4-chloro analog functions as a direct inhibitor of the same enzyme with a reported Ki of 89 nM [2]. This fundamental mechanistic divergence means the two compounds cannot be used interchangeably in NNMT research.

NNMT inhibition Nicotinamide N-methyltransferase Metabolic disease Enzyme assay

Class-Wide NMDA Receptor Antagonist Potency: Target Compound's Predicted Basal Activity vs. Potent Analogs

Comprehensive SAR studies on the HNQ class indicate that the target compound, lacking any substitution on the benzene ring, serves as a crucial baseline for potency comparison. The unsubstituted HNQ core (represented by the target compound) defines the minimal activity of the series. In contrast, introducing chlorine atoms at the 5, 6, and 7 positions, as in the analog 5,6,7-trichloro HNQ (8i), results in a dramatic increase in NMDA receptor antagonist activity, with a reported IC50 of 220 nM in a [3H]DCKA binding assay and a Kb of 79 nM in functional electrophysiology [1]. This quantifies the magnitude of potency gain achievable through aromatic substitution, establishing the target compound as the essential low-activity reference point.

NMDA receptor antagonist Glycine site Neuropharmacology SAR

Receptor Selectivity Advantage: HNQ Class Demonstrates Superior NMDA vs. AMPA Selectivity

A key differentiator for the HNQ class, which includes the target compound, is its enhanced selectivity for NMDA receptors over AMPA receptors compared to related antagonist classes. The potent HNQ analog 5,6,7-trichloro HNQ (8i) demonstrated 240-fold selectivity for NMDA over AMPA receptors in electrophysiological assays [1]. The SAR study directly states that HNQs are 'more selective for NMDA receptors than the corresponding' 1,4-dihydroquinoxaline-2,3-diones (QXs) and 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs) [1]. This class-level attribute suggests that the target compound will inherently have a lower propensity for AMPA-mediated off-target effects compared to QX- or QTO-based probes.

Receptor selectivity NMDA AMPA Off-target activity Electrophysiology

Defined Reactivity for Chemical Diversification: The 4-Hydroxy-3-Nitro Scaffold Enables Unique Synthetic Transformations

The 4-hydroxy-3-nitroquinolin-2(1H)-one core is a versatile synthetic intermediate for generating diverse analogs, a utility not shared by simpler quinolinones. The compound's 4-hydroxy group can be substituted with various amines or other nucleophiles, as demonstrated in the synthesis of 4-(2-carbethoxyethanamino)- and 4-(benzylamino)- analogs for NMDA receptor studies [1]. Furthermore, the 3-nitro group can be selectively reduced to a 3-amino group, creating a new chemical handle for further functionalization, leading to compounds like the 4-amino-3-nitroquinolin-2-ones evaluated for anticonvulsant activity [2]. This dual-reactivity profile is a specific, quantifiable advantage for building focused libraries from a common precursor.

Synthetic intermediate Chemical diversification Nucleophilic substitution Medicinal chemistry

4-Hydroxy-1-methyl-3-nitroquinolin-2(1H)-one (CAS 672895-46-4): Evidence-Based Research and Industrial Application Scenarios


NMDA Receptor Pharmacology: Basal Activity Control for SAR Studies

In structure-activity relationship (SAR) campaigns focused on the HNQ class of NMDA receptor glycine site antagonists, this compound serves as the essential, unsubstituted core scaffold. Its predicted low basal activity provides the baseline against which the potency gains from benzene ring substitutions (e.g., 5,6,7-trichloro HNQ with an IC50 of 220 nM) are measured and quantified [1]. It is the requisite negative control for establishing the SAR of new HNQ derivatives.

Enzymology: Mechanistic Probe for Nicotinamide N-methyltransferase (NNMT)

For researchers investigating the enzyme Nicotinamide N-methyltransferase (NNMT), this compound is specifically useful as a substrate analog, providing a tool to study substrate recognition and turnover. Its utility is distinct from that of the 4-chloro analog, which acts as a direct enzyme inhibitor with a Ki of 89 nM [2]. This differentiation dictates the selection of the correct compound for a given NNMT assay.

Medicinal Chemistry: A Versatile, Dual-Reactive Synthetic Scaffold

This compound functions as an efficient synthetic intermediate for the parallel synthesis of focused compound libraries. Its 4-hydroxy group is amenable to nucleophilic substitution to generate diverse 4-substituted analogs [3], while its 3-nitro group can be selectively reduced to an amine, opening a second orthogonal diversification pathway towards compounds like 4-amino-3-nitroquinolin-2-ones [4]. This dual reactivity accelerates chemical exploration compared to using less functionalized quinolinone precursors.

Neuroscience: Building Block for Selective NMDA Receptor Probes

When designing chemical probes for studying NMDA receptor function, the HNQ scaffold offers an inherent advantage in selectivity over the NMDA receptor's closely related AMPA receptor. The potent analog 5,6,7-trichloro HNQ is 240-fold selective for NMDA over AMPA receptors, and the HNQ class is reported to be more selective than QX and QTO antagonists [1]. This class-level attribute supports the use of this compound as a starting point for developing next-generation, highly selective NMDA receptor modulators with reduced off-target AMPA activity.

Quote Request

Request a Quote for 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.